molecular formula C11H19N B1304846 3-Methyladamantan-1-amine CAS No. 78056-28-7

3-Methyladamantan-1-amine

Cat. No. B1304846
CAS RN: 78056-28-7
M. Wt: 165.27 g/mol
InChI Key: MWMFMCTUGUZSJJ-UHFFFAOYSA-N
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Description

3-Methyladamantan-1-amine, also known as (3-Methyl-1-adamantyl)amine hydrochloride, is a chemical compound with the molecular formula C11H19N . It is commonly used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 3-Methyladamantan-1-amine is represented by the InChI code 1S/C11H19N/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10/h8-9H,2-7,12H2,1H3 . This compound has a molecular weight of 165.28 .


Physical And Chemical Properties Analysis

3-Methyladamantan-1-amine has a molecular weight of 165.28 . Its hydrochloride form has a molecular weight of 201.74 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

3-Methyladamantan-1-amine serves as a precursor in the synthesis of unsaturated adamantane derivatives . These derivatives are pivotal in the development of novel materials with enhanced thermal stability and potential applications in high-energy fuels and diamond-like polymers. The compound’s reactivity allows for the exploration of new synthetic pathways and polymerization reactions, contributing to advancements in material science.

Pharmaceutical Applications

In pharmaceuticals, 3-Methyladamantan-1-amine is a key intermediate in the synthesis of memantine-related compounds . Memantine is an important medication used in the treatment of Alzheimer’s disease. The compound’s structural similarity to memantine opens avenues for the development of new therapeutic agents with potential neuroprotective properties.

Material Science Innovations

The adamantane structure of 3-Methyladamantan-1-amine makes it an interesting candidate for the creation of novel nanomaterials . Its robust cage-like framework can be utilized to enhance the durability and stability of materials, which is crucial for the development of next-generation nanodevices and high-performance materials.

Biochemical Research

In biochemistry, 3-Methyladamantan-1-amine is explored for its interactions with biological molecules . Its unique structure allows researchers to study its binding affinity with various enzymes and receptors, which can lead to the discovery of new biochemical pathways and drug targets.

Industrial Applications

Industrially, 3-Methyladamantan-1-amine is used in the formulation of specialty chemicals . Its physicochemical properties, such as high boiling point and stability, make it suitable for applications that require durable and long-lasting chemical compounds.

Environmental Science

The environmental impact of 3-Methyladamantan-1-amine and its derivatives is also a significant area of study . Researchers are investigating its biodegradability and potential effects on ecosystems to ensure that its applications are sustainable and environmentally friendly.

Safety and Hazards

The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

3-methyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMFMCTUGUZSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874259
Record name 1-AMINOADAMATANE, 3-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyladamantan-1-amine

CAS RN

33103-93-4
Record name 1-AMINOADAMATANE, 3-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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